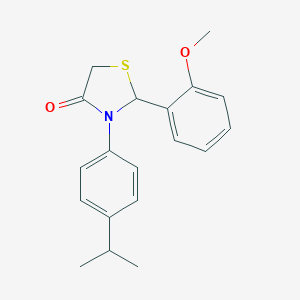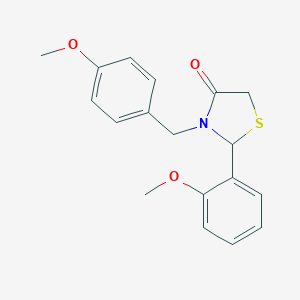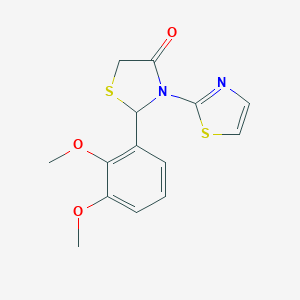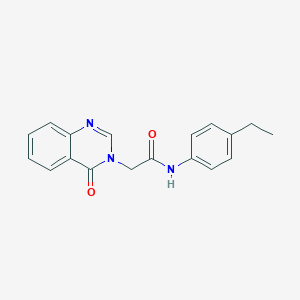
4-ethyl-N-(5-iodopyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-(5-iodopyridin-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a small molecule that belongs to the class of benzamides and has a molecular weight of 359.22 g/mol. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 4-ethyl-N-(5-iodopyridin-2-yl)benzamide is not fully understood, but it is believed to act as a modulator of specific protein-protein interactions. The compound has been shown to bind to the bromodomain of the BET family of proteins, which are involved in the regulation of gene expression. By inhibiting the interaction between the BET proteins and their target genes, 4-ethyl-N-(5-iodopyridin-2-yl)benzamide may have therapeutic potential for the treatment of diseases that are characterized by dysregulated gene expression.
Biochemical and Physiological Effects:
4-ethyl-N-(5-iodopyridin-2-yl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis. In animal models of neurodegenerative diseases, the compound has been shown to improve cognitive function and reduce neuroinflammation. The compound has also been shown to modulate the immune response and reduce inflammation in various disease models.
実験室実験の利点と制限
The use of 4-ethyl-N-(5-iodopyridin-2-yl)benzamide in lab experiments has several advantages, including its high potency and selectivity for specific protein targets. The compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, the compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations must be taken into consideration when designing experiments using 4-ethyl-N-(5-iodopyridin-2-yl)benzamide.
将来の方向性
There are several future directions for research on 4-ethyl-N-(5-iodopyridin-2-yl)benzamide. One area of interest is the development of more potent and selective analogs of the compound for use in drug discovery. Another area of interest is the exploration of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, the compound's role as a chemical probe for studying protein-protein interactions and gene expression regulation could be further investigated. Overall, the potential applications of 4-ethyl-N-(5-iodopyridin-2-yl)benzamide in various fields of scientific research make it an exciting area of study with significant potential for future discoveries.
合成法
The synthesis of 4-ethyl-N-(5-iodopyridin-2-yl)benzamide involves a multi-step process that includes the reaction of 2-aminopyridine with ethyl 4-bromobenzoate, followed by the reaction of the resulting compound with sodium iodide. The final product is obtained by the reaction of the intermediate compound with ammonium hydroxide. The synthesis method has been optimized to obtain a high yield of the final product, and the purity of the compound is ensured using various analytical techniques.
科学的研究の応用
4-ethyl-N-(5-iodopyridin-2-yl)benzamide has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. The compound has been studied for its potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and psychiatric disorders. It has also been investigated for its role as a chemical probe for studying the function of specific proteins and pathways in biological systems.
特性
製品名 |
4-ethyl-N-(5-iodopyridin-2-yl)benzamide |
|---|---|
分子式 |
C14H13IN2O |
分子量 |
352.17 g/mol |
IUPAC名 |
4-ethyl-N-(5-iodopyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H13IN2O/c1-2-10-3-5-11(6-4-10)14(18)17-13-8-7-12(15)9-16-13/h3-9H,2H2,1H3,(H,16,17,18) |
InChIキー |
OTUHTHALIDISNL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)I |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



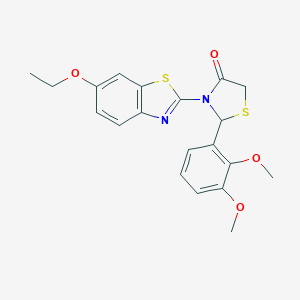

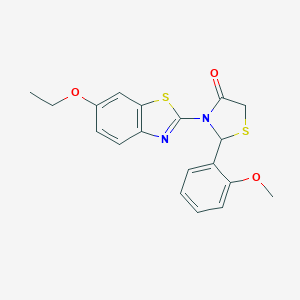


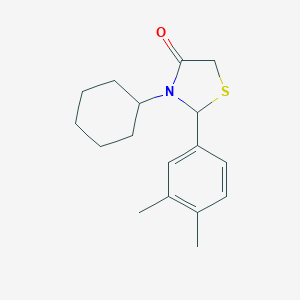
![3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277710.png)
![3-(3-Methoxyphenyl)-2-{4-[3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277711.png)
